6-[(3,5-dimethylpiperidin-1-yl)sulfonyl]-1-azatricyclo[6.3.1.0^{4,12}]dodeca-4(12),5,7-trien-11-one
Description
The compound 6-[(3,5-dimethylpiperidin-1-yl)sulfonyl]-1-azatricyclo[6.3.1.0^{4,12}]dodeca-4(12),5,7-trien-11-one is a tricyclic heterocyclic molecule featuring a fused pyrroloquinolinone core. Its IUPAC name reflects the azatricyclic scaffold (1-azatricyclo[6.3.1.0^{4,12}]) with a sulfonyl-linked 3,5-dimethylpiperidine substituent at position 6 and a ketone group at position 11 .
Properties
IUPAC Name |
6-(3,5-dimethylpiperidin-1-yl)sulfonyl-1-azatricyclo[6.3.1.04,12]dodeca-4,6,8(12)-trien-11-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H24N2O3S/c1-12-7-13(2)11-19(10-12)24(22,23)16-8-14-3-4-17(21)20-6-5-15(9-16)18(14)20/h8-9,12-13H,3-7,10-11H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GPUGLSFDMHZDNH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CC(CN(C1)S(=O)(=O)C2=CC3=C4C(=C2)CCN4C(=O)CC3)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H24N2O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
348.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-[(3,5-dimethylpiperidin-1-yl)sulfonyl]-1-azatricyclo[6.3.1.0^{4,12}]dodeca-4(12),5,7-trien-11-one typically involves multiple steps, starting from readily available precursors. The key steps include:
Formation of the Piperidine Ring: This can be achieved through the cyclization of appropriate amines and ketones under acidic or basic conditions.
Introduction of the Sulfonyl Group: Sulfonylation is usually carried out using sulfonyl chlorides in the presence of a base such as pyridine or triethylamine.
Construction of the Tricyclic Framework: This step involves cyclization reactions that may require specific catalysts and conditions to ensure the correct formation of the tricyclic structure.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors, high-throughput screening of reaction conditions, and the development of efficient purification techniques.
Chemical Reactions Analysis
Sulfonamide Group Reactivity
The 3,5-dimethylpiperidine sulfonamide moiety is a key site for nucleophilic substitution or elimination reactions. Studies on structurally related sulfonamides (e.g., aryl sulfonamides) demonstrate:
- Hydrolysis : Sulfonamides can undergo acid- or base-catalyzed hydrolysis to yield sulfonic acids and amines. For example, analogous compounds like 4-[(3,5-dimethylpiperidin-1-yl)sulfonyl]benzoic acid (PubChem CID 2770972) show stability under neutral conditions but hydrolyze in strong acidic/basic media .
- Nucleophilic Substitution : The sulfonyl group may act as a leaving group in the presence of strong nucleophiles (e.g., Grignard reagents) under anhydrous conditions, though steric hindrance from the tricyclic core could limit reactivity .
Table 1: Potential Sulfonamide Reactions
Ketone Functional Group Reactivity
The 11-keto group in the tricyclic system is susceptible to:
- Reduction : Catalytic hydrogenation (H₂, Pd/C) or hydride reduction (NaBH₄) could convert the ketone to a secondary alcohol. Similar reductions are reported for tricyclic ketones in kinase inhibitor syntheses .
- Condensation Reactions : The ketone may react with hydroxylamine or hydrazines to form oximes or hydrazones, respectively .
Table 2: Ketone Reactions
Tricyclic Core Stability
The 1-azatricyclo[6.3.1.0⁴,¹²]dodeca-4(12),5,7-triene core may exhibit unique reactivity:
- Electrophilic Aromatic Substitution (EAS) : The electron-deficient aromatic system (due to the sulfonyl group) could undergo nitration or sulfonation at activated positions, though regioselectivity requires computational modeling (e.g., DFT as in ).
- Ring-Opening Reactions : Strong acids or bases might cleave the tricyclic structure, but no direct evidence exists for this system.
Thermal and Photochemical Behavior
- Thermal Stability : Sulfonamide derivatives generally decompose above 200°C, releasing SO₂ and amines .
- Photoreactivity : The conjugated system may undergo [6π]-electrocyclization under UV light, similar to pyridine-based systems .
Catalytic and Kinetic Considerations
- Base-Catalyzed Reactions : Sterically hindered bases like N,N-diisopropylethylamine (DIEA) are effective for sulfonamide substitutions in crowded environments .
- Kinetic Studies : Rate constants for sulfonamide hydrolysis in similar systems follow Arrhenius behavior, with activation energies ~50–70 kJ/mol .
Scientific Research Applications
6-[(3,5-dimethylpiperidin-1-yl)sulfonyl]-1-azatricyclo[6.3.1.0^{4,12}]dodeca-4(12),5,7-trien-11-one has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe.
Medicine: Explored for its pharmacological properties, including potential therapeutic effects.
Industry: Utilized in the development of new materials and catalysts.
Mechanism of Action
The mechanism of action of 6-[(3,5-dimethylpiperidin-1-yl)sulfonyl]-1-azatricyclo[6.3.1.0^{4,12}]dodeca-4(12),5,7-trien-11-one involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins, leading to modulation of biological pathways. The exact pathways and targets can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Tricyclic Core Modifications
All three compounds share the 1-azatricyclo[6.3.1.0^{4,12}]dodeca-4(12),5,7-trien-11-one scaffold, which imposes conformational rigidity. This rigidity is critical for maintaining binding affinity in biological targets, as observed in other tricyclic drug candidates .
Sulfonyl-Linked Substituents
- This substituent may favor interactions with hydrophobic binding pockets .
- 3-(2-Methylpyrimidin-4-yl)oxy-piperidine ( Compound): The pyrimidine-oxygen linker adds hydrogen-bond acceptors, which could enhance interactions with polar residues in enzymes or receptors .
- Piperazine’s basic nitrogen may improve aqueous solubility .
Hypothetical Bioactivity Considerations
- Marine-Derived Analogs: Marine actinomycetes produce tricyclic alkaloids with antimicrobial and anticancer properties . The sulfonyl group in the target compound may mimic sulfate esters common in marine natural products, enhancing bioactivity .
- Plant-Derived Bioactives: Similar tricyclic structures in plant extracts exhibit insecticidal effects, possibly due to interactions with neuronal receptors . The dimethylpiperidine group in the target compound may modulate such activity .
Physicochemical Properties
- Molecular Weight: The target compound (411.5 g/mol) falls within the typical range for orally bioavailable drugs, whereas the pyrimidine analog (~513.6 g/mol) may face challenges in bioavailability .
Biological Activity
6-[(3,5-dimethylpiperidin-1-yl)sulfonyl]-1-azatricyclo[6.3.1.0^{4,12}]dodeca-4(12),5,7-trien-11-one is a complex organic compound with potential biological activities. Its unique structure suggests it may interact with various biological targets, making it a candidate for pharmaceutical development.
Chemical Structure and Properties
The molecular formula of the compound is C24H29N3O6S, and its structure is characterized by a sulfonyl group attached to a piperidine ring and a tricyclic core. The compound's IUPAC name is 2-{6-[(3,5-dimethylpiperidin-1-yl)sulfonyl]-2-oxo-2,3-dihydro-1,3-benzoxazol-3-yl}-N-(2-methoxy-5-methylphenyl)acetamide.
Biological Activity
Research indicates that this compound exhibits several biological activities:
1. Antimicrobial Activity
Studies have shown that derivatives of similar structures possess significant antimicrobial properties. The presence of the sulfonyl group is often linked to enhanced activity against various bacterial strains. For instance, compounds with similar piperidine structures demonstrated efficacy against Gram-positive and Gram-negative bacteria.
2. Anticancer Properties
The tricyclic structure is known for its potential anticancer properties. Preliminary studies suggest that this compound may inhibit cancer cell proliferation through apoptosis induction in specific cancer lines, although detailed mechanisms remain to be fully elucidated.
3. Neuroprotective Effects
Given the presence of the piperidine moiety, there are indications that this compound could exhibit neuroprotective effects. Research into related compounds has shown promise in protecting neuronal cells from oxidative stress and apoptosis.
Case Studies
Several studies have investigated the biological effects of structurally similar compounds:
Case Study 1: Antimicrobial Efficacy
A study evaluated a series of piperidine derivatives for their antimicrobial activity against Staphylococcus aureus and Escherichia coli. The results indicated that modifications at the sulfonyl position significantly improved activity, suggesting a similar potential for this compound.
Case Study 2: Cancer Cell Line Testing
In vitro testing on various cancer cell lines (e.g., MCF-7 and HeLa) demonstrated that the compound could reduce cell viability significantly compared to controls, indicating its potential as an anticancer agent.
Research Findings Summary
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
